Thaumatin

Overview

Description

Thaumatin is a sweet-tasting protein isolated from the fruits of the plant Thaumatococcus daniellii, which is native to tropical West Africa . It consists of a single chain of 207 amino acid residues and is known for its intense sweetness, being approximately 100,000 times sweeter than sucrose on a molar basis . This compound is widely used as a natural sweetener and flavor enhancer in the food and pharmaceutical industries .

Mechanism of Action

Target of Action

Thaumatin is a sweet-tasting protein isolated from the fruits of Thaumatococcus daniellii Benth, a plant native to tropical West Africa . This compound-like proteins (TLPs) are the products of a large, highly complex gene family involved in host defense and a wide range of developmental processes in fungi, plants, and animals . They play a crucial role in the adaptation of organisms to environmental stresses .

Mode of Action

This compound-like protein from banana (designated BanTLP) has been shown to exhibit antifungal activity against Penicillium expansum, one of the main postharvest pathogens in fruits . Propidium iodide (PI) influx and potassium release confirmed that BanTLP induced membrane disruption of the test pathogen, increasing the membrane permeability and disintegration of the cell .

Biochemical Pathways

This compound is known to be involved in host resistance to pathogens and other physiological processes . The gene family of this compound-like proteins (TLPs) plays a crucial role in the adaptation of organisms to environmental stresses . In recent years, fungal secreted proteins (SP) with inducing disease resistance activity in plants have emerged as important elicitors in the control of fungal diseases .

Pharmacokinetics

It is known that this compound consists of a single-chain of 207 amino acid residues and elicits sweet taste at only a concentration of 50 nm, a value 100,000 times larger than that of sucrose on a molar basis .

Result of Action

The result of this compound’s action is primarily seen in its antifungal properties. It effectively inhibits in vitro spore germination of Penicillium expansum. This leads to cell death, as evidenced by the assays of thiobarbituric acid-reactive species (TBARS) content, the production of reactive oxygen species (ROS), and 1,6-diphenyl-1,3,5-hexatriene (DPH) fluorescence integrity .

Action Environment

This compound exhibits antifungal activity in a wide pH range (4.0–10.0) at 20–50 °C . The characteristics of TLPs provide them with broad prospects for plant breeding and other uses . Understanding the mechanism and metabolic pathway of this compound production can help in improving the yield and productivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaumatin is primarily obtained through natural extraction from the arils of Thaumatococcus daniellii. due to the limited availability of the natural source, recombinant DNA technology is employed for its production. The most promising host for recombinant production is the methylotrophic yeast Pichia pastoris, which allows for controlled production under methanol-induced conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the protein from the fruit arils using acidic aqueous solutions. The extracted protein is then purified through various chromatographic techniques to achieve the desired purity and concentration . Recombinant production in Pichia pastoris involves the insertion of the this compound gene into the yeast, followed by fermentation and purification processes .

Chemical Reactions Analysis

Types of Reactions: Thaumatin undergoes various chemical modifications to study its structure-function relationship. Common reactions include lysine modification and carboxyl-group modification . These modifications help in understanding the role of specific amino acid residues in the sweetness of this compound.

Common Reagents and Conditions:

Lysine Modification: Phosphopyridoxylation of lysine residues using pyridoxal phosphate (PLP) under controlled conditions.

Carboxyl-Group Modification: Pyridoxamine modification of carboxyl groups of specific amino acids.

Major Products Formed: The major products formed from these reactions are various derivatives of this compound with altered sweetness properties. These derivatives help in identifying the key residues responsible for the sweet taste .

Scientific Research Applications

Thaumatin has a wide range of applications in scientific research:

Chemistry: Used as a model protein for studying protein structure and function relationships.

Biology: Employed in studies related to taste perception and receptor interactions.

Medicine: Investigated for its potential use in developing low-calorie sweeteners for diabetic patients.

Industry: Widely used as a natural sweetener and flavor enhancer in food and pharmaceutical products.

Comparison with Similar Compounds

Thaumatin is unique among sweet-tasting proteins due to its intense sweetness and stability under various conditions. Similar compounds include:

Mabinlin: A sweet protein from the plant Capparis masaikai, known for its heat stability.

Curculin (Neoculin): A sweet protein from the plant Curculigo latifolia, which also has taste-modifying properties.

Brazzein: A sweet protein from the plant Pentadiplandra brazzeana, known for its high sweetness intensity.

This compound stands out due to its higher sweetness intensity and broader application in various industries .

Biological Activity

Thaumatin is a naturally occurring sweet-tasting protein derived from the fruit of the West African plant Thaumatococcus daniellii. It is renowned for its intense sweetness, which is approximately 2000 to 3000 times sweeter than sucrose, and has been widely studied for its biological activities, including its role as a sweetener, its potential health benefits, and its interactions with biological systems.

This compound's sweetness is attributed to its unique three-dimensional structure and the presence of positively charged residues that interact with the sweet taste receptors (T1R2 and T1R3) on the tongue. Research has demonstrated that specific amino acids, particularly lysine and arginine residues, play critical roles in this interaction. For instance, mutations at positions Lys67 and Arg82 significantly affect the sweetness potency, indicating that electrostatic interactions are vital for binding to the sweet receptor .

Table 1: Key Residues Involved in Sweetness

| Residue Position | Amino Acid | Effect of Mutation |

|---|---|---|

| Lys19 | Lysine | Minor effect |

| Lys67 | Lysine | Major reduction |

| Arg82 | Arginine | Major reduction |

| Lys106 | Lysine | Moderate reduction |

| Asp21 | Aspartate | Increased sweetness (D21N mutation) |

Sweetness and Taste Perception

This compound's sweetness threshold is remarkably low, at about 50 nM, making it one of the most potent natural sweeteners known. Studies have shown that this compound can elicit a sweet taste response through multiple binding sites on the sweet receptor, supporting a model of multipoint interactions .

Digestibility and Safety

Research indicates that this compound is easily digestible and does not exhibit mutagenic or teratogenic effects. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has confirmed its safety profile, establishing acceptable daily intake levels based on extensive toxicity studies in animals and humans .

Antifungal Properties

In addition to its sweetening properties, this compound-like proteins (TLPs), which include this compound, exhibit antifungal activity. For instance, studies have shown that TLPs can inhibit the growth of various fungal pathogens by disrupting their cell walls or interfering with their metabolic processes . This characteristic makes this compound a potential candidate for agricultural applications in crop protection.

Case Study: this compound in Fungal Resistance

A study investigated the expression of a this compound-like protein gene (LeTLP1) in Lentinula edodes (shiitake mushroom), which conferred resistance to Trichoderma atroviride, a common fungal pathogen. The enhanced expression resulted in reduced fungal colonization and improved yield, suggesting practical applications in sustainable agriculture .

Applications in Food Industry

This compound is utilized as a food additive (E957) due to its intense sweetness without calories. Its use is particularly beneficial for diabetic patients or those seeking to reduce sugar intake. The protein's stability under various conditions allows it to be incorporated into a wide range of food products.

Table 2: Applications of this compound in Food Products

| Product Type | Application |

|---|---|

| Beverages | Sugar replacement |

| Dairy Products | Flavor enhancement |

| Baked Goods | Sweetness without calories |

| Confectionery | Low-calorie sweets |

Future Research Directions

Ongoing research aims to optimize the production of recombinant this compound using yeast systems like Pichia pastoris, enhancing yield and purity for commercial applications. Furthermore, understanding the molecular mechanisms behind its antifungal properties could lead to novel agricultural solutions .

Properties

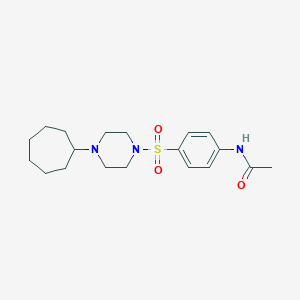

IUPAC Name |

N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPOQXWRUMMORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, cream-coloured powder. Approximately 2 000 to 3 000 times as sweet as sucrose | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Very soluble in water, insoluble in acetone | |

| Record name | THAUMATIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

No response was elicited in the chora tympani proper nerve of the dog, hamster, pig, and rabbit. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

53850-34-3 | |

| Record name | Proteins, thaumatins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THAUMATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thaumatin b, recombinant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thaumatin interacts with the human sweet taste receptor, specifically the heterodimer formed by the taste receptor type 1 member 2 (T1R2) and taste receptor type 1 member 3 (T1R3). [] This interaction triggers a signaling cascade that ultimately leads to the perception of sweetness.

A: Yes, research suggests that this compound interacts with a different site on the T1R2-T1R3 receptor than sugars. [] Evidence suggests that this compound might induce the release of vesicles containing fragments of taste microvilli bearing the stimulus-binding site complex. [] Additionally, this compound stimulation appears to suppress the neural response to sucrose, but the reverse is not true. []

A: Yes, several studies have identified key lysine and arginine residues on the surface of this compound that are critical for its interaction with the sweet taste receptor. [, , ] These positively charged residues are thought to interact with negatively charged regions on the receptor, contributing to the high potency of this compound as a sweetener.

A: this compound exists in several isoforms, with this compound I and II being the most abundant. These isoforms have a molecular weight of approximately 22 kDa. [, ]

A: this compound possesses eight disulfide bonds, which contribute to its remarkable stability under various conditions. [, , ]

A: Circular dichroism spectroscopy studies indicate that this compound's secondary structure consists primarily of beta-sheets, with a limited amount of alpha-helical content. [, ]

A: this compound demonstrates good solubility and stability over a wide pH range, from 2 to 10. [] This broad pH tolerance makes this compound suitable for use in various food and beverage applications.

A: this compound is a high-intensity sweetener and flavor enhancer with potential applications in the food and pharmaceutical industries. [, , ] Its ability to enhance flavors and sweetness makes it a promising alternative to sugar and artificial sweeteners.

A: While this compound itself has not been definitively characterized as a food allergen, several members of the this compound-like protein (TLP) family have been identified as allergens. [, ] Computational analyses have identified potential allergenic epitopes in this compound-II, suggesting the need for further research on its allergenic potential. [, ]

A: Yes, researchers have successfully expressed this compound in various host organisms, including yeast (Pichia pastoris) and filamentous fungi (Aspergillus). [, , , , , ] These efforts aim to develop efficient and cost-effective methods for large-scale production of this compound.

A: A variety of techniques are utilized to study this compound, including: - Protein purification: Chromatography (e.g., cation exchange, hydrophobic interaction) [] - Protein characterization: SDS-PAGE, Western blotting, circular dichroism, mass spectrometry [, , ] - Gene expression analysis: PCR, RT-PCR, Northern blotting [, ] - Structural analysis: X-ray crystallography [, , ] - Sensory analysis: Human taste panels [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.